Orphanin FQ (1-11)

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'orphalin FQ (1-11) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Réactions de couplage : Utilisation de réactifs comme le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques.

Étapes de déprotection : Élimination des groupes protecteurs des acides aminés pour permettre un couplage ultérieur.

Clivage de la résine : Utilisation de l'acide trifluoroacétique (TFA) pour cliver le peptide de la résine et éliminer les groupes protecteurs des chaînes latérales.

Méthodes de production industrielle : La production industrielle de l'orphalin FQ (1-11) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés et une chromatographie liquide haute performance (CLHP) sont utilisés pour garantir la pureté et le rendement. Le processus est optimisé pour la mise à l'échelle et la rentabilité .

Analyse Des Réactions Chimiques

Types de réactions : L'orphalin FQ (1-11) subit principalement des réactions de formation et de clivage de liaisons peptidiques au cours de sa synthèse. Il ne participe généralement pas à des réactions d'oxydation, de réduction ou de substitution dans des conditions physiologiques.

Réactifs et conditions courants :

Réactifs de couplage : DIC, HOBt et N,N'-diisopropyléthylamine (DIPEA).

Réactifs de clivage : TFA, souvent en combinaison avec des piégeurs comme l'eau, le triisopropylsilane (TIS) et l'éthanedithiol (EDT).

Principaux produits : Le produit principal de ces réactions est le peptide orphalin FQ (1-11) lui-même. Les sous-produits peuvent inclure des peptides tronqués ou des peptides avec une déprotection incomplète, qui sont généralement éliminés pendant la purification .

Applications De Recherche Scientifique

L'orphalin FQ (1-11) a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier la synthèse peptidique et les interactions récepteur-ligand.

Biologie : Étudié pour son rôle dans la modulation de la douleur, du stress et des réponses immunitaires.

Médecine : Exploré pour son potentiel comme analgésique et ses effets sur les troubles neurologiques.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant le récepteur de la nociceptine

5. Mécanisme d'action

L'orphalin FQ (1-11) exerce ses effets en se liant au récepteur de la nociceptine, un récepteur couplé aux protéines G. Cette liaison inhibe la production d'adénosine monophosphate cyclique (AMPc) et active les canaux potassiques à rectification entrante. Ces actions entraînent la modulation de la libération de neurotransmetteurs et de l'excitabilité neuronale, contribuant à ses effets analgésiques et anti-stress .

Composés similaires :

Nociceptine : Le peptide complet dont l'orphalin FQ (1-11) est dérivé.

Dynorphine A : Un autre peptide qui interagit avec les récepteurs opioïdes mais a des effets physiologiques différents.

Endorphines : Des peptides endogènes qui se lient aux récepteurs opioïdes et modulent les réponses à la douleur et au stress

Unicité : L'orphalin FQ (1-11) est unique en raison de sa forte sélectivité pour le récepteur de la nociceptine et de son absence d'affinité pour les récepteurs opioïdes classiques. Cette sélectivité en fait un outil précieux pour étudier les fonctions spécifiques du récepteur de la nociceptine sans les effets confondants de l'activation des récepteurs opioïdes classiques .

Mécanisme D'action

Orphanin FQ (1-11) exerts its effects by binding to the nociceptin receptor, a G protein-coupled receptor. This binding inhibits the production of cyclic adenosine monophosphate (cAMP) and activates inwardly rectifying potassium channels. These actions result in the modulation of neurotransmitter release and neuronal excitability, contributing to its analgesic and anti-stress effects .

Comparaison Avec Des Composés Similaires

Nociceptin: The full-length peptide from which orphanin FQ (1-11) is derived.

Dynorphin A: Another peptide that interacts with opioid receptors but has different physiological effects.

Endorphins: Endogenous peptides that bind to opioid receptors and modulate pain and stress responses

Uniqueness: Orphanin FQ (1-11) is unique in its high selectivity for the nociceptin receptor and its lack of affinity for classical opioid receptors. This selectivity makes it a valuable tool for studying the specific functions of the nociceptin receptor without the confounding effects of classical opioid receptor activation .

Propriétés

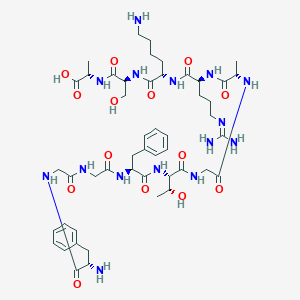

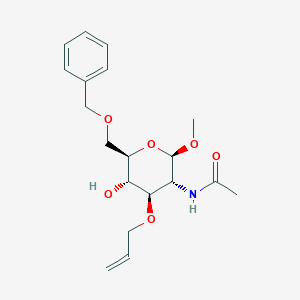

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75N15O14/c1-27(41(70)61-34(18-12-20-54-49(52)53)43(72)62-33(17-10-11-19-50)44(73)63-36(26-65)46(75)59-28(2)48(77)78)58-38(68)25-57-47(76)40(29(3)66)64-45(74)35(22-31-15-8-5-9-16-31)60-39(69)24-55-37(67)23-56-42(71)32(51)21-30-13-6-4-7-14-30/h4-9,13-16,27-29,32-36,40,65-66H,10-12,17-26,50-51H2,1-3H3,(H,55,67)(H,56,71)(H,57,76)(H,58,68)(H,59,75)(H,60,69)(H,61,70)(H,62,72)(H,63,73)(H,64,74)(H,77,78)(H4,52,53,54)/t27-,28-,29+,32-,33-,34-,35-,36-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTOUBACUUPBRQ-KCKZSKPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75N15O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1098.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B171912.png)